Dabigatran

Thrombin Inhibition Coagulation Cascade Enzyme Kinetics

Dabigatran (CAS 211914-51-1) is the definitive, research-grade direct thrombin inhibitor (Ki = 4.5 nM) for studies requiring selective, reversible Factor IIa blockade. Pharmacologically distinct from Factor Xa inhibitors (rivaroxaban, apixaban), it offers a clean CYP450-independent, P-gp-dependent DDI probe profile and a specific clinical reversal agent (idarucizumab) for controlled perioperative or bleeding emergency models. Ensure your preclinical anticoagulation data is mechanistically precise by sourcing the gold-standard DTI, not an off-target alternative.

Molecular Formula C25H25N7O3
Molecular Weight 471.5 g/mol
CAS No. 211914-51-1
Cat. No. B194492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran
CAS211914-51-1
SynonymsBIBR 1048
dabigatran
dabigatran etexilate
dabigatran etexilate mesylate
Etexilate Mesylate, Dabigatran
Etexilate, Dabigatran
Mesylate, Dabigatran Etexilate
N-((2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Pradaxa
Molecular FormulaC25H25N7O3
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
InChIInChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)
InChIKeyYBSJFWOBGCMAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dabigatran (CAS 211914-51-1) as a Direct Thrombin Inhibitor: Procurement Considerations for Anticoagulant Research


Dabigatran (CAS 211914-51-1) is a synthetic, small-molecule direct thrombin inhibitor that reversibly and competitively binds the active site of thrombin [1]. It is the active metabolite of the orally administered prodrug dabigatran etexilate and is used for stroke prevention in non-valvular atrial fibrillation (NVAF), treatment of venous thromboembolism (VTE), and VTE prophylaxis following hip or knee replacement surgery [2]. Dabigatran was the first non-vitamin K antagonist oral anticoagulant (NOAC) approved and remains a critical research tool for studying the coagulation cascade [2].

Why Dabigatran Cannot Be Interchanged with Other NOACs: A Risk-Benefit Analysis for Research Procurement


Despite belonging to the broader class of direct oral anticoagulants (DOACs), dabigatran is pharmacologically distinct from factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) due to its mechanism of action, which directly inhibits thrombin (factor IIa) rather than factor Xa [1]. This difference leads to a unique clinical profile characterized by a specific reversal agent, a metabolism independent of cytochrome P450 enzymes, and a distinct bleeding risk pattern that varies from its comparators [2][3]. Simple substitution between dabigatran and other NOACs without consideration of these specific pharmacological properties can result in significantly altered risk-benefit profiles, as demonstrated in large-scale comparative effectiveness studies [3].

Dabigatran vs. Rivaroxaban, Apixaban, and Edoxaban: Quantitative Differentiation Evidence


Molecular Selectivity: Dabigatran vs. Factor Xa Inhibitors

Dabigatran is a direct, reversible inhibitor of thrombin with a Ki of 4.5 nM [1]. In contrast, rivaroxaban, apixaban, and edoxaban inhibit factor Xa, a different enzyme in the coagulation cascade. This fundamental difference in target selectivity is not a quantitative potency measure against the same target, but a qualitative distinction that dictates the availability of specific reversal agents and the mechanism of anticoagulation [2].

Thrombin Inhibition Coagulation Cascade Enzyme Kinetics

Prodrug Strategy and Cytochrome P450 Independence: Pharmacokinetic Comparison with Rivaroxaban and Apixaban

Dabigatran is administered as the prodrug dabigatran etexilate, which is rapidly converted to the active moiety by esterases [1]. Its metabolism is independent of the cytochrome P450 (CYP) enzyme system, unlike rivaroxaban and apixaban, which are metabolized to varying degrees by CYP3A4 [2]. This distinction is critical for avoiding drug-drug interactions. Dabigatran is a substrate for the P-glycoprotein (P-gp) efflux transporter, while rivaroxaban and apixaban are substrates for both P-gp and CYP3A4 [3].

Pharmacokinetics Drug-Drug Interactions Prodrug

Head-to-Head Bleeding Risk: Dabigatran vs. Rivaroxaban in Atrial Fibrillation

In a nationwide cohort study of 254,478 atrial fibrillation patients, dabigatran demonstrated a significantly lower risk of major or clinically relevant non-major bleeding (MB/CRNMB) compared to rivaroxaban [1]. The hazard ratio (HR) for dabigatran was 0.86 (95% CI: 0.83-0.90) relative to rivaroxaban, representing a 14% lower relative risk [1]. This difference was statistically significant and clinically meaningful.

Clinical Safety Bleeding Risk Atrial Fibrillation

Availability of a Specific Reversal Agent: Idarucizumab for Dabigatran

Dabigatran is the only NOAC with a specific, FDA-approved reversal agent: idarucizumab, a humanized monoclonal antibody fragment [1]. In the phase III RE-VERSE AD trial, 5 g of idarucizumab achieved 100% maximum reversal of dabigatran's anticoagulant effect within minutes, as measured by diluted thrombin time (dTT) and ecarin clotting time (ECT) [2]. At the time of its approval, antidotes for rivaroxaban, apixaban, and edoxaban were not yet available [3].

Anticoagulation Reversal Emergency Medicine Idarucizumab

Comparative Efficacy in Stroke Prevention: Dabigatran 150 mg BID vs. Warfarin

In the landmark RE-LY trial, dabigatran 150 mg twice daily was superior to warfarin for the prevention of stroke or systemic embolism in patients with atrial fibrillation [1]. Dabigatran 150 mg BID reduced the relative risk of stroke/systemic embolism by 35% (HR 0.65; 95% CI 0.52-0.81; P<0.001) compared to warfarin [2]. It also reduced ischemic stroke by 25% and intracranial hemorrhage by 74%, but increased major gastrointestinal bleeding by 0.5% per year [3].

Stroke Prevention Atrial Fibrillation Clinical Trial

Network Meta-Analysis: Dabigatran vs. Rivaroxaban and Apixaban for Stroke Prevention

A network meta-analysis of data from the RE-LY, ROCKET AF, and ARISTOTLE trials compared the efficacy and safety of dabigatran, rivaroxaban, and apixaban [1]. Dabigatran 150 mg BID showed superior efficacy for preventing ischemic stroke/systemic embolism compared to dabigatran 110 mg BID (P=0.0364) and rivaroxaban (P=0.0388) [1]. Apixaban had equivalent efficacy to both doses of dabigatran and rivaroxaban, but was safer (less major bleeding) than dabigatran 150 mg BID (P=0.036) and rivaroxaban (P=0.0002) [1].

Comparative Effectiveness Network Meta-Analysis Atrial Fibrillation

Optimal Research and Procurement Applications for Dabigatran (CAS 211914-51-1)


In Vitro Studies of Direct Thrombin Inhibition

For research requiring selective and reversible inhibition of thrombin, dabigatran is the gold standard. Its high potency (Ki = 4.5 nM) and selectivity over other coagulation factors make it ideal for studying thrombin's role in platelet aggregation, fibrin formation, and the coagulation cascade [1].

Preclinical Models of Anticoagulation with Reversal Capability

Dabigatran is uniquely suited for studies in animal models where a specific reversal agent (idarucizumab) is required to stop anticoagulation on demand. This is critical for research on emergency bleeding management, perioperative anticoagulation, and the development of new reversal strategies [2].

Pharmacokinetic Studies in the Context of P-gp Modulation

Given dabigatran's dependence on P-gp efflux for absorption and its lack of CYP450 metabolism, it is an ideal probe for investigating drug-drug interactions mediated solely by P-gp. This contrasts with rivaroxaban and apixaban, which also involve CYP3A4, allowing for cleaner experimental designs to isolate P-gp effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.